molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0

Imidazo[1,5-A]pyridine-5-carbaldehyde

Cat. No. B113110
CAS RN: 85691-71-0
M. Wt: 146.15 g/mol
InChI Key: JTPBTUUKUMKNHD-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . This compound has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .


Synthesis Analysis

The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine-5-carbaldehyde from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-A]pyridine-5-carbaldehyde is unique and versatile, which has led to its growing attention in various research areas . Its aromatic heterocyclic structure has great potential in several research areas, from materials science to the pharmaceutical field .


Chemical Reactions Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde can undergo a variety of chemical reactions. For instance, it can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions have been used to synthesize a variety of imidazo[1,5-A]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde is a yellow solid .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-A]pyridine derivatives are known for their luminescent properties, making them ideal for use in optoelectronic devices . These compounds can be utilized in the development of light-emitting diodes (LEDs), organic lasers, and photovoltaic cells. Their ability to emit and modulate light efficiently is crucial for advancing display technology and solar energy conversion.

Biological Sensors

Due to their fluorescent characteristics, these derivatives serve as excellent biological sensors . They can be engineered to respond to specific biological stimuli, such as pH changes or the presence of metal ions, making them valuable tools for monitoring biological processes and detecting diseases.

Anti-Cancer Agents

The unique chemical structure of Imidazo[1,5-A]pyridine-5-carbaldehyde allows it to interact with various biological targets, offering potential as an anti-cancer agent . Research is ongoing to explore its efficacy in targeting cancer cells, with the aim of developing new chemotherapeutic drugs.

Confocal Microscopy Emitters

These compounds are also used as emitters in confocal microscopy . Their stable luminescence properties enhance imaging quality, providing clearer and more detailed visualizations of cellular structures, which is essential for medical research and diagnostics.

Coordination Chemistry

In coordination chemistry, Imidazo[1,5-A]pyridine-5-carbaldehyde acts as a ligand to form complex structures with metals . These complexes have diverse applications, including catalysis, magnetic materials, and as models for studying metalloproteins.

Chemical Biology Probes

As fluorescent probes in chemical biology , these derivatives can be used to track and analyze the behavior of molecules within living organisms. This application is particularly useful for understanding molecular interactions and pathways in real-time.

Emissive Compounds for Electronics

Their compact shape and remarkable photophysical properties make Imidazo[1,5-A]pyridine derivatives suitable candidates as emissive compounds in electronic devices . They contribute to the development of new materials that can emit light with high efficiency and stability.

Pharmaceutical Research

Lastly, the versatility of Imidazo[1,5-A]pyridine-5-carbaldehyde extends to pharmaceutical research . Its derivatives are being studied for their therapeutic properties, including their role as intermediates in the synthesis of various pharmacologically active molecules.

Future Directions

Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.

properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTUUKUMKNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527682
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-5-carbaldehyde

CAS RN

85691-71-0
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-5-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 20 g of 5-formyl-3-ethylthioimidazo[1,5-a]pyridine in 200 ml of isopropanol is added approximately 15 g of Raney nickel. The reaction mixture is stirred and heated at reflux temperature for 16 hours. The catalyst is removed by filtration through celite. The filtrate is evaporated under reduced pressure to yield an oily residue. This is purified by column chromatography on silica gel using a mixture of diethyl ether and ethyl acetate (2:1) as eluent. Evaporation of the solvent under reduced pressure yields 5-formylimidazo[1,5-a]pyridine melting at 138°-140°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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